2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
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Overview
Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Acetamide Formation: The acetamide moiety can be formed by reacting an appropriate amine with an acyl chloride or anhydride.
Cyclohexenyl Ethyl Group Addition: The final step involves the addition of the cyclohexenyl ethyl group through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexenyl ethyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions could target the isoxazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, which could introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Ketones, alcohols
Reduction: Amines, ring-opened products
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, isoxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals targeting specific diseases or conditions. The compound’s structure suggests potential interactions with biological targets such as receptors or enzymes.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide would depend on its specific application. Generally, isoxazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
Similar Compounds
2-(5-phenylisoxazol-3-yl)acetamide: Lacks the chlorophenyl and cyclohexenyl ethyl groups, potentially altering its biological activity.
2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide: Similar structure but with a methyl group instead of a chlorine atom, which may affect its reactivity and interactions.
Uniqueness
The presence of the 4-chlorophenyl group and the cyclohexenyl ethyl group in 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide makes it unique compared to other isoxazole derivatives
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-8-6-15(7-9-16)18-12-17(22-24-18)13-19(23)21-11-10-14-4-2-1-3-5-14/h4,6-9,12H,1-3,5,10-11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFBMNOPIBKWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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